molecular formula C10H14FNO3 B13678701 Ethyl 2-fluorotetrahydro-5-oxo-1H-pyrrolizine-7a(5H)-carboxylate

Ethyl 2-fluorotetrahydro-5-oxo-1H-pyrrolizine-7a(5H)-carboxylate

Cat. No.: B13678701
M. Wt: 215.22 g/mol
InChI Key: AMVVXLSSVZDGEQ-UHFFFAOYSA-N
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Description

Ethyl (2R,7aS)-2-Fluoro-5-oxohexahydro-1H-pyrrolizine-7a-carboxylate is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a fluorine atom, a pyrrolizine ring, and an ethyl ester group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2R,7aS)-2-Fluoro-5-oxohexahydro-1H-pyrrolizine-7a-carboxylate typically involves multiple steps. One common method starts with the reaction of a hydrofluoric acid ester with pyrrolidone, followed by reduction under appropriate conditions to obtain the target product . The reaction conditions often require careful control of temperature, pressure, and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may include additional steps such as purification through crystallization or chromatography to achieve the desired quality and consistency. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R,7aS)-2-Fluoro-5-oxohexahydro-1H-pyrrolizine-7a-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert ketones to alcohols or reduce other functional groups.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Common reagents include lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Common reagents include halogens or alkylating agents under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl (2R,7aS)-2-Fluoro-5-oxohexahydro-1H-pyrrolizine-7a-carboxylate has numerous applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It is used in studies of enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the production of fine chemicals and as a building block for various industrial products.

Mechanism of Action

The mechanism of action of Ethyl (2R,7aS)-2-Fluoro-5-oxohexahydro-1H-pyrrolizine-7a-carboxylate involves its interaction with specific molecular targets. The fluorine atom and pyrrolizine ring play crucial roles in binding to enzymes or receptors, modulating their activity. This compound can influence various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Ethyl (2R,7aS)-2-Fluoro-5-oxohexahydro-1H-pyrrolizine-7a-carboxylate can be compared with other similar compounds, such as:

The uniqueness of Ethyl (2R,7aS)-2-Fluoro-5-oxohexahydro-1H-pyrrolizine-7a-carboxylate lies in its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications.

Properties

Molecular Formula

C10H14FNO3

Molecular Weight

215.22 g/mol

IUPAC Name

ethyl 2-fluoro-5-oxo-2,3,6,7-tetrahydro-1H-pyrrolizine-8-carboxylate

InChI

InChI=1S/C10H14FNO3/c1-2-15-9(14)10-4-3-8(13)12(10)6-7(11)5-10/h7H,2-6H2,1H3

InChI Key

AMVVXLSSVZDGEQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CCC(=O)N1CC(C2)F

Origin of Product

United States

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